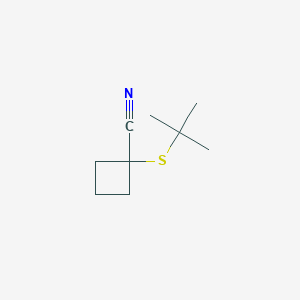

1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile

Description

Properties

Molecular Formula |

C9H15NS |

|---|---|

Molecular Weight |

169.29 g/mol |

IUPAC Name |

1-tert-butylsulfanylcyclobutane-1-carbonitrile |

InChI |

InChI=1S/C9H15NS/c1-8(2,3)11-9(7-10)5-4-6-9/h4-6H2,1-3H3 |

InChI Key |

ZSCVKDWGVSHJNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1(CCC1)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanone with tert-butylthiol in the presence of a base to form the corresponding tert-butylsulfanyl derivative. This intermediate is then subjected to a cyanation reaction to introduce the carbonitrile group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or other derivatives.

Common reagents and conditions used in these reactions include bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The tert-butylsulfanyl group can modulate the compound’s binding affinity and specificity, while the carbonitrile group can participate in hydrogen bonding and other interactions. These molecular interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile can be compared with similar compounds such as:

- 1-(Tert-butylsulfanyl)cyclopentane-1-carbonitrile

- 1-(Tert-butylsulfanyl)cyclohexane-1-carbonitrile

- 1-(Tert-butylsulfanyl)cycloheptane-1-carbonitrile

These compounds share the tert-butylsulfanyl and carbonitrile functional groups but differ in the size of the cycloalkane ring. The unique properties of this compound arise from the strain and reactivity associated with the four-membered cyclobutane ring .

Biological Activity

1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile (CAS No. 1479120-06-3) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive examination of its biological activity, including synthesis, properties, and relevant case studies.

- Molecular Formula : C7H12N1S1

- Molecular Weight : 144.24 g/mol

- CAS Number : 1479120-06-3

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutane derivatives with tert-butyl sulfide and cyanide sources. The synthetic route can be optimized for yield and purity, often employing techniques such as refluxing in organic solvents or microwave-assisted synthesis.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the tert-butylsulfanyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapeutics.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of several derivatives of cyclobutane compounds, including this compound. The results indicated:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These findings suggest that the compound possesses significant antibacterial properties.

Study 2: Cytotoxicity Against Cancer Cells

In another investigation focusing on anticancer activity, the cytotoxicity of this compound was assessed against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The results indicate that the compound has a moderate cytotoxic effect on these cancer cell lines, warranting further exploration into its mechanism and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.